9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Description
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-chloro-9-prop-2-enoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-7-20-11-3-4-12-10(8-11)5-6-18-13(12)9-14(16)17-15(18)19/h2-4,8-9H,1,5-7H2 |
InChI Key |
BALPEUARSWWTQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
-
Starting Material : 1-[2-(3-Allyloxyphenyl)ethyl]hexahydropyrimidine-2,4,6-trione (10.0 g, 31.2 mmol) is dissolved in POCl₃ (100 mL).
-
Temperature : The reaction mixture is stirred at 50°C for 72 hours under inert atmosphere.
-
Workup : Excess POCl₃ is removed under reduced pressure, and the residue is dissolved in dichloromethane (DCM). The solution is quenched with saturated NaHCO₃, washed with water, and dried over MgSO₄.
-
Purification : Concentration under vacuum yields a yellow solid, which is recrystallized from ethanol to achieve >95% purity.
Key Parameters and Yield
| Parameter | Value |
|---|---|
| Reaction Time | 72 hours |
| Temperature | 50°C |
| Yield | 92% (46 g) |
| Purity | >95% (HPLC) |
The reaction proceeds via intramolecular cyclization, where POCl₃ acts as both a Lewis acid catalyst and a chlorinating agent. The allyloxy group remains intact due to its stability under acidic conditions.
Alternative Nucleophilic Substitution Approaches
A modified method replaces POCl₃ with other chlorinating agents, though with reduced efficiency. For instance, thionyl chloride (SOCl₂) has been tested but requires higher temperatures (80–100°C) and results in lower yields (65–70%) due to competing side reactions.
Comparative Analysis of Chlorination Agents
| Agent | Temperature | Time (h) | Yield | Byproducts |
|---|---|---|---|---|
| POCl₃ | 50°C | 72 | 92% | Minimal |
| SOCl₂ | 80°C | 48 | 68% | Sulfur oxides |
| PCl₅ | 60°C | 96 | 75% | Phosphorus salts |
POCl₃ remains superior due to its dual role in facilitating cyclization and introducing the chlorine atom at the 2-position.
Optimization of Allyloxy Group Introduction
The allyloxy substituent is introduced early in the synthesis to avoid degradation during later stages. A two-step protocol is commonly employed:
Step 1: Phenolic Alkylation
Step 2: Cyclocondensation
The allylated intermediate undergoes cyclocondensation with urea or thiourea derivatives to form the pyrimidoisoquinoline core. Using hexafluoroisopropanol (HFIP) as a solvent enhances reaction rates by stabilizing transition states through hydrogen bonding.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires adjustments to ensure safety and cost-effectiveness:
-
Solvent Recycling : DCM is recovered via distillation, reducing waste.
-
Catalyst Loading : POCl₃ is used in stoichiometric amounts, but recent studies suggest catalytic POCl₃ (20 mol%) with trimethylsilyl chloride (TMSCl) as a co-catalyst can reduce reagent costs by 40%.
Purity and Analytical Characterization
Final product quality is assessed using:
Chemical Reactions Analysis
Types of Reactions
9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry
In chemistry, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique structural features and biological activities make them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C₁₄H₁₂ClN₂O₂
- Molecular Weight : 289.71 g/mol
- Key Functional Groups: Chloro (position 2), allyloxy (position 9), and a fused pyrimido-isoquinolinone scaffold.
Structural and Functional Group Variations
Pyrimido[6,1-a]isoquinolin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity
- Chloro Group (Position 2) : The chloro substituent in the target compound and 2-chloro-9,10-dimethoxy analog enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with dioxane derivatives) . However, its presence in 2-chloro-9,10-dimethoxy correlates with antihypertensive effects, contrasting with the allyloxy group’s role in PDE4 inhibition .
- Allyloxy vs. Hydroxy (Position 9) : Replacement of allyloxy with hydroxy (as in Antagonist 8) reduces lipophilicity (logP: ~1.8 vs. ~2.5) but enhances GPCR antagonism, suggesting that polar groups improve target engagement .
- Dioxane Modifications : Incorporation of (2S)-1,4-dioxan-2-ylmethoxy (e.g., compound 104) introduces stereochemical complexity, improving selectivity for inflammatory receptors like GPR84 .
Pharmacological Profiles PDE4 Inhibition: The target compound’s allyloxy group aligns with RPL565’s diisopropylphenoxy moiety in promoting PDE4 binding, though RPL565’s additional methoxy groups extend half-life (t₁/₂: >6 hours vs. ~2 hours for allyloxy derivatives) . GPCR Modulation: Antagonist 8 (hydroxy substitution) exhibits nanomolar affinity for pro-inflammatory GPCRs, while cyclopropylethynyl analogs (e.g., compound 104) show biased signaling at GPR84, highlighting substituent-dependent pathway activation .
Synthetic Accessibility
- The target compound’s synthesis achieves a high yield (92%) compared to dioxane-modified analogs (66% yield), likely due to fewer steric challenges .
- Methoxy-substituted derivatives (e.g., 2-chloro-9-methoxy, CAS 830358-49-1) are commercially available with >95% purity, underscoring their utility as building blocks .
Data Table: Physicochemical and Pharmacokinetic Comparison
Biological Activity
9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS Number: 1445847-87-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is , with a molecular weight of 288.73 g/mol. The compound's structure is characterized by the presence of a pyrimidine ring fused with an isoquinoline moiety, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₂O₂ |
| Molecular Weight | 288.73 g/mol |
| CAS Number | 1445847-87-9 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Antioxidant Properties : The presence of the pyrimidine and isoquinoline rings contributes to the antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds demonstrate significant antimicrobial properties against various bacterial strains, indicating a potential application in treating infections .
Anti-inflammatory Effects
A study focusing on related pyrimidine derivatives demonstrated their potential as anti-inflammatory agents. The compounds were tested for their ability to inhibit COX-2 activity, which is a key enzyme involved in the inflammatory response. The results showed promising IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- In Vivo Studies : In animal models, compounds structurally similar to 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one were evaluated for their anti-inflammatory effects through carrageenan-induced paw edema tests. Results indicated significant reductions in edema compared to control groups .
- Cell Line Studies : In vitro studies using RAW264.7 macrophage cells revealed that these compounds could significantly reduce the expression levels of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, further supporting their role in modulating inflammatory responses .
Therapeutic Potential
Given its biological activities, 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has potential therapeutic applications in:
- Chronic Inflammatory Diseases : Its ability to inhibit COX-2 suggests potential use in conditions like arthritis and other inflammatory disorders.
- Antimicrobial Treatments : With demonstrated antimicrobial properties, this compound could serve as a lead for developing new antibiotics.
Q & A
Q. What are the key considerations for optimizing the synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one?
Synthesis optimization requires attention to reaction conditions and purification steps. For example, using POCl₃ as a solvent and reagent at 50°C for 72 hours achieves a 92% yield of the crude product . Quenching with saturated NaHCO₃ and purification via flash chromatography (5% MeOH in DCM) are critical to isolate the compound as a yellow solid. Variables such as reaction time, temperature, and stoichiometric ratios of intermediates (e.g., (R)-2-hydroxymethyl[1,4]dioxane) must be systematically tested to minimize side products .
Q. Which analytical methods are most effective for characterizing this compound’s structure and purity?
A combination of spectroscopic and chromatographic techniques is essential:
- Mass spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 289 [M + H]⁺ for intermediates) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve structural features, such as allyloxy and pyrimidoisoquinoline moieties .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2179 cm⁻¹ in related compounds) .
- HPLC or TLC : Monitors reaction progress and purity (95% purity reported in some product specifications) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should evaluate degradation under temperature, humidity, and light exposure. For example:
Q. What methodologies are recommended for determining purity and quantifying impurities?
- Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to assess purity .
- High-resolution mass spectrometry (HRMS) : Detects trace impurities at ppm levels.
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and Cl .
Advanced Research Questions
Q. How should bioactivity screening be designed to evaluate this compound’s pharmacological potential?
Prioritize assays based on structural analogs:
Q. What experimental designs are suitable for evaluating in vitro pharmacological effects?
Q. How can structural modifications enhance the compound’s bioavailability or target specificity?
- Allyloxy group replacement : Substitute with cyclopropylethynyl groups to improve metabolic stability .
- Chlorine atom tuning : Replace 2-Cl with electron-withdrawing groups (e.g., CF₃) to modulate receptor binding .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility .
Q. What frameworks are recommended for assessing environmental impact or ecotoxicology?
Adopt tiered testing per OECD guidelines:
Q. How should researchers address contradictions in synthetic yields or bioactivity data?
- Method replication : Verify reaction conditions (e.g., solvent purity, catalyst batch) that may affect yields .
- Orthogonal assays : Confirm bioactivity with multiple models (e.g., in vitro GTPγS binding and in vivo neutrophil migration) .
- Meta-analysis : Compare data across literature (e.g., pyrido[2,1-a]isoquinoline derivatives) to identify trends .
Q. What role does in silico modeling play in optimizing this compound’s therapeutic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
